2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile
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Overview
Description
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves scalable microwave-assisted protocols. These methods are efficient and environmentally benign, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or potassium iodide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2) and potassium iodide (KI) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .
Comparison with Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds also exhibit diverse biological activities, including antifungal, antitubercular, and antibacterial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibition activity, making them potential candidates for cancer treatment.
The uniqueness of this compound lies in its specific biological activities and its potential for use in various therapeutic applications.
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-5-2-1-3-6-10-7(9)11-12(5)6/h1-3H,(H2,9,11) |
InChI Key |
DOXKFQKUFBSBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C#N)N |
Origin of Product |
United States |
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